molecular formula C16H24N2O4S B3017179 1-Methyl-3-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one CAS No. 2097872-24-5

1-Methyl-3-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one

Cat. No.: B3017179
CAS No.: 2097872-24-5
M. Wt: 340.44
InChI Key: YBCUOMJZYBRHNA-UHFFFAOYSA-N
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Description

1-Methyl-3-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one is a useful research compound. Its molecular formula is C16H24N2O4S and its molecular weight is 340.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Compounds containing dihydropyridine and piperidine moieties are key intermediates in organic synthesis. For example, 1,4-bis(arylsulfonyl)dihydropyridines are utilized in the enantioselective synthesis of trisubstituted piperidines, indicating the importance of such structures in the preparation of complex organic molecules with potential pharmaceutical applications (Carballares & Craig, 2001). Additionally, 1,4-bis(arylsulfonyl)-1,2,3,4-tetrahydropyridines are used in regio- and stereoselective SN1 reactions, highlighting the role of these compounds in stereoselective organic synthesis (Adelbrecht, Craig, & Thorimbert, 2001).

Pharmacological Potential

Dihydropyridine derivatives are well-known for their biological activities, particularly as calcium channel blockers. The synthesis of 4-methyl-1-[N2-(3-methyl-1,2,3,4-tetrahydro-8-quinolinesulfonyl)-L-arginyl]-2-piperidinecarboxylic acid stereoisomers and their varying inhibitory effects on thrombin demonstrate the pharmacological significance of such structures (Okamoto et al., 1981). This indicates the potential of dihydropyridine and piperidine derivatives in therapeutic applications.

Material Science and Catalysis

Piperidine derivatives have been explored for their applications in material science and as catalysts. For instance, piperidinium ionic liquids with various functional groups demonstrate unique solvent properties that are useful in chemical engineering and catalysis (Lee, 2011).

Environmental and Corrosion Studies

Quantum chemical and molecular dynamic simulation studies on piperidine derivatives have been conducted to predict their efficiency as corrosion inhibitors on iron surfaces. This showcases the application of such compounds in protecting metals against corrosion, which is crucial in industrial applications (Kaya et al., 2016).

Future Directions

The future directions for research on a compound depend on its properties and potential applications. Piperidine derivatives, for example, are of interest in the field of drug discovery due to their wide range of biological activities .

Properties

IUPAC Name

1-methyl-3-[3-(2-methylpropylsulfonyl)piperidine-1-carbonyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-12(2)11-23(21,22)13-6-4-9-18(10-13)16(20)14-7-5-8-17(3)15(14)19/h5,7-8,12-13H,4,6,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCUOMJZYBRHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)C2=CC=CN(C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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